molecular formula C16H21BrN2O5 B13940957 Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate

Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate

Cat. No.: B13940957
M. Wt: 401.25 g/mol
InChI Key: OLUCOPUVUBTSMC-UHFFFAOYSA-N
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Description

Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, an amino group, and a bromomethyl group, among others. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzyl Ester: The initial step involves the esterification of benzyl alcohol with an appropriate acid to form the benzyl ester.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with an intermediate compound.

    Bromomethylation: The bromomethyl group is introduced using a brominating agent, such as N-bromosuccinimide (NBS), under controlled conditions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The presence of the bromomethyl group allows for selective alkylation of target molecules, leading to changes in their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(2-ethoxy-2-oxoethyl)-4-morpholinecarboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its bromomethyl group provides a reactive site for selective modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H21BrN2O5

Molecular Weight

401.25 g/mol

IUPAC Name

benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate

InChI

InChI=1S/C16H21BrN2O5/c1-2-23-15(21)10-19(18)14(20)8-13(9-17)16(22)24-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11,18H2,1H3

InChI Key

OLUCOPUVUBTSMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C(=O)CC(CBr)C(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

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